molecular formula C8H9F2N3 B1484156 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine CAS No. 2091503-87-4

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine

Cat. No. B1484156
M. Wt: 185.17 g/mol
InChI Key: HUQFMYCLJKPFKA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Aminolysis : 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine undergoes aminolysis with various amines, indicating its reactivity and potential use in synthesizing diverse chemical compounds (Novakov et al., 2017).
  • Trifluoromethylated Analogues : This compound can be used to create trifluoromethylated analogues, demonstrating its role in the development of novel chemical structures with potential applications in various fields (Sukach et al., 2015).
  • Crystal Structures : Its ability to form stable crystal structures makes it a candidate for further exploration in materials science and pharmaceutical applications (Jeon et al., 2015).

Molecular Interaction and Stability

  • Orthogonal Intramolecular Interactions : The compound exhibits interesting orthogonal intramolecular interactions, which could be significant for understanding molecular stability and designing more efficient chemical structures (Sukach et al., 2014).
  • Inverse Electron-Demand Cycloadditions : It participates in inverse electron-demand cycloadditions, a reaction crucial for the synthesis of complex molecules, suggesting its utility in advanced organic synthesis (Donnard et al., 2017).

Biological and Pharmacological Research

  • Antitumor Activities : Derivatives of this compound have shown promising results in antitumor activities, indicating potential applications in cancer research and treatment (Gao et al., 2015).
  • Synthesis of Bioactive Compounds : The compound is used in synthesizing various bioactive molecules, which can be crucial in drug discovery and medicinal chemistry (Xiang et al., 2011).

Future Directions

Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.

properties

IUPAC Name

2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQFMYCLJKPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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